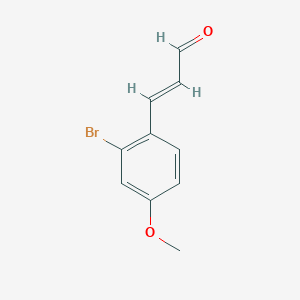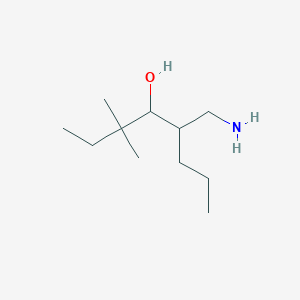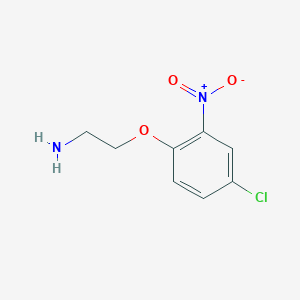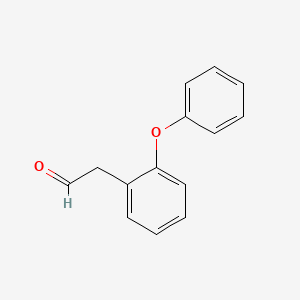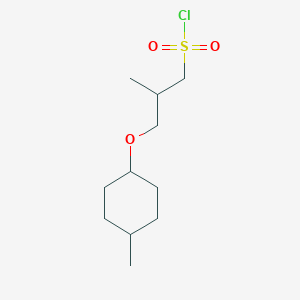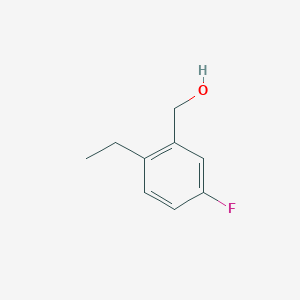
(2-Ethyl-5-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-5-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-5-fluorophenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, (2-Ethyl-5-fluorobenzaldehyde) can be reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity. Catalytic hydrogenation is another method that can be employed, where the aldehyde or ketone is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-5-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: (2-Ethyl-5-fluorobenzaldehyde), (2-Ethyl-5-fluorobenzoic acid)
Reduction: (2-Ethyl-5-fluorotoluene)
Substitution: Various substituted benzyl alcohols
Scientific Research Applications
(2-Ethyl-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Ethyl-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets, potentially affecting its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: The parent compound without the ethyl and fluorine substitutions.
(2-Ethylphenyl)methanol: Similar structure but lacks the fluorine atom.
(5-Fluorophenyl)methanol: Similar structure but lacks the ethyl group.
Uniqueness
(2-Ethyl-5-fluorophenyl)methanol is unique due to the combined presence of both the ethyl group and the fluorine atom on the benzene ring. This combination can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(2-ethyl-5-fluorophenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3 |
InChI Key |
MVZYOINHIUBRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


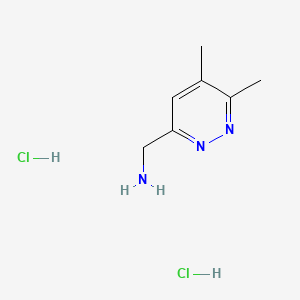
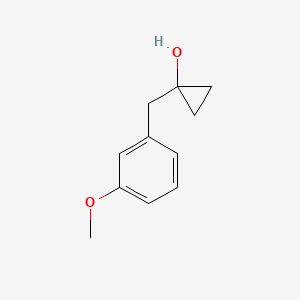
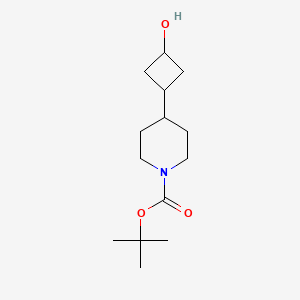
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
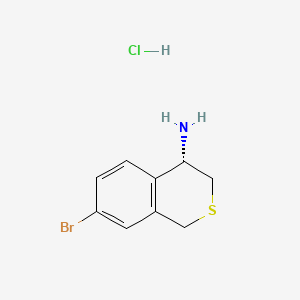
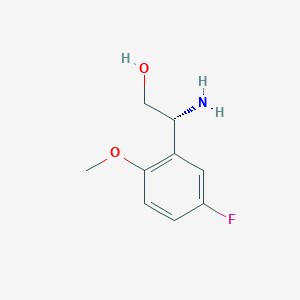
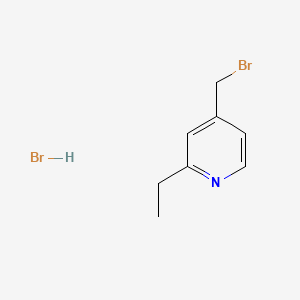
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)

